アダマンタン-2,6-ジオン

概要

説明

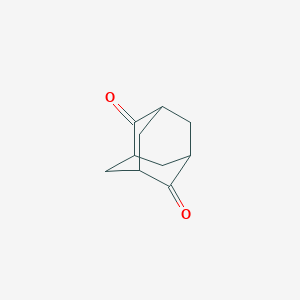

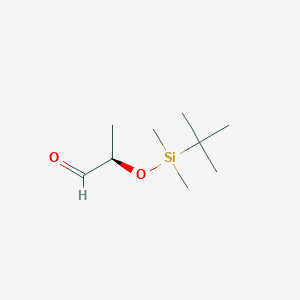

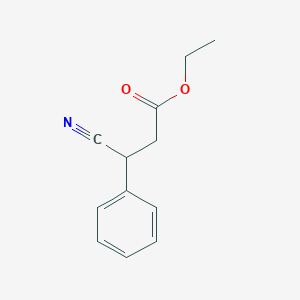

Adamantane-2,6-dione, also known as Adamantane-2,6-dione, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Adamantane-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantane-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

不飽和アダマンタン誘導体の合成

アダマンタン-2,6-ジオンは、さまざまな官能基化アダマンタン誘導体の合成のための出発物質として使用できます . これらの化合物の高い反応性は、それらの利用のための広範な機会を提供します .

モノマーの製造

アダマンタン-2,6-ジオンは、モノマーの製造に使用できます . これらのモノマーは、さまざまな種類のポリマーの製造に使用できます .

熱的に安定な燃料および油の製造

アダマンタン-2,6-ジオンの高い反応性により、熱的に安定で高エネルギーの燃料および油の合成に適した候補となっています . これは、エネルギーセクターに大きな影響を与える可能性があります .

生物活性化合物の開発

アダマンタン-2,6-ジオンは、生物活性化合物の開発に使用できます . これらの化合物は、新しい薬物および治療法の開発に使用される可能性があります .

医薬品の用途

作用機序

Target of Action

Adamantane-2,6-dione, also known as Adamantanone, is a small molecule that belongs to the class of organic compounds known as adamantanones . These are organic compounds containing a ketone group attached to the adamantane (tricyclo [3.3.1.1]decane) ring It is known that adamantane derivatives have established actions against coronaviruses .

Mode of Action

It is suggested that adamantane derivatives like amantadine may block the viral e protein ion channel function and may down-regulate the protease cathepsin l because of the increase of lysosomal ph, resulting in impaired viral entry and replication .

Biochemical Pathways

It is known that adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Pharmacokinetics

It is known that adamantane derivatives are widely applied in the design and synthesis of new drug delivery systems .

Result of Action

It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Action Environment

It is known that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity .

Safety and Hazards

将来の方向性

Adamantane derivatives, including Adamantane-2,6-dione, have shown potential in a wide range of applications such as material and polymer science, molecular electronics, biomedical sciences, and chemical synthesis . They are also expected to be viable candidates as carriers for diffuse interstellar bands (DIBs), due to their structural and thermal stability .

生化学分析

Biochemical Properties

The biochemical properties of Adamantane-2,6-dione are not well-studied. Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, amantadine, an adamantane derivative, has been shown to block the viral E protein channel, leading to impaired viral propagation

Cellular Effects

The cellular effects of Adamantane-2,6-dione are not well-documented. Adamantane derivatives have been shown to have effects on various types of cells and cellular processes. For example, amantadine, an adamantane derivative, has been shown to inhibit severe acute respiratory syndrome coronavirus 2 replication in vitro . The specific effects of Adamantane-2,6-dione on cell function, cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.

Molecular Mechanism

Adamantane derivatives like amantadine have been shown to block the viral E protein channel, leading to impaired viral propagation

Dosage Effects in Animal Models

Rimantadine, an adamantane derivative, has been shown to significantly reduce viral titers in the lungs in golden Syrian hamsters infected with SARS-CoV-2

Metabolic Pathways

Adamantane itself is known to be metabolized by organisms like Pseudomonas putida

特性

IUPAC Name |

adamantane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAKEDDKXHXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2=O)CC1C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192836 | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39751-07-0 | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing Adamantane-2,6-dione?

A1: Adamantane-2,6-dione can be synthesized through various methods. One approach involves the oxidation of readily available adamantane. [, , ] Improvements to this synthesis, specifically focusing on the chromic oxidation of adamantanone, have been reported, offering an efficient route to Adamantane-2,6-dione. [, , ]

Q2: What is the significance of the highly symmetrical structure of perfluorinated bisnoradamantane, a derivative of Adamantane-2,6-dione?

A2: Perfluorinated bisnoradamantane, derived from Adamantane-2,6-dione, exhibits a highly symmetrical structure. [] This symmetry leads to a simplified and easily interpretable splitting pattern in its 19F NMR spectrum, which is particularly useful for structural characterization. [] The long-range fluorine-fluorine virtual coupling observed in its 19F NMR spectra provides valuable insights into its unique structural features. []

Q3: How do transannular interactions influence the stereochemistry of 2,6-Diaminoadamantane salts, synthesized from Adamantane-2,6-dione?

A3: Transannular interactions play a significant role in dictating the stereochemistry of 2,6-Diaminoadamantane salts derived from Adamantane-2,6-dione. [] These interactions, similar to those observed in substituted cyclohexane systems, arise from the steric repulsion between axial substituents on the adamantane ring system. [] This steric hindrance influences the orientation of substituents, affecting the overall molecular geometry and potentially influencing its interactions with other molecules. []

Q4: Are there analytical methods available to assess the purity and quality of Adamantane-2,6-dione and its derivatives?

A4: Yes, analytical techniques are crucial for evaluating Adamantane-2,6-dione and its derivatives. For instance, Gas Chromatography with Flame Ionization Detection (GC-FID) has been validated for quantifying impurities in kemantane, a derivative of Adamantane-2,6-dione, ensuring its quality and safety as a drug substance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

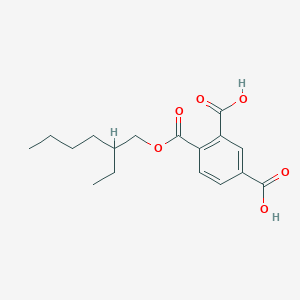

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

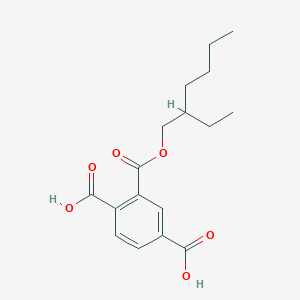

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

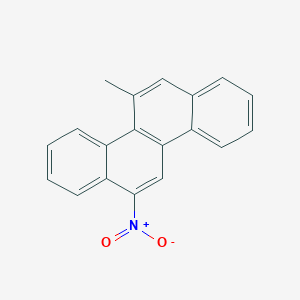

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)